3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and an oxadiazole-containing pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Pyrrolidine Derivative Synthesis: The pyrrolidine moiety can be prepared by reacting appropriate amines with aldehydes or ketones, followed by reduction.
Coupling Reactions: The final step involves coupling the oxadiazole-containing pyrrolidine with the bromopyridine derivative using suitable coupling agents like palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, which can modify its electronic properties.
Cyclization Reactions: The pyrrolidine moiety can undergo cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Hydrazides and Carboxylic Acids: Used in the formation of the oxadiazole ring.
Reducing Agents: Such as sodium borohydride, used in the reduction of intermediates.
Major Products
The major products formed from these reactions include various substituted pyridines, oxadiazoles, and pyrrolidines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . Additionally, the pyridine and pyrrolidine moieties can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with substituted pyridine rings that have diverse applications in medicinal chemistry.
Uniqueness
3-Bromo-4-({1-[(1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to its combination of a bromopyridine ring with an oxadiazole-containing pyrrolidine moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13BrN4O2 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-[[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H13BrN4O2/c13-10-5-14-3-1-11(10)19-9-2-4-17(6-9)7-12-16-15-8-18-12/h1,3,5,8-9H,2,4,6-7H2 |
InChI Key |
HLVVYCRLUCYJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)CC3=NN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.